Tazasubrate

Vue d'ensemble

Description

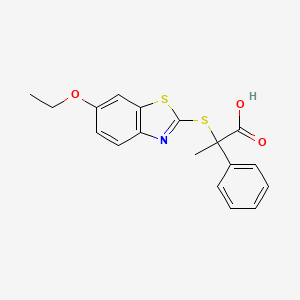

Tazasubrate: (Acide 2-phényl-2-[(6-éthoxy-2-benzothiazolyl)thio]propionique) est un agent hypocholestérolémiant puissant. Il abaisse efficacement les taux de cholestérol sérique, ce qui en fait un candidat prometteur pour la prise en charge de l’hypercholestérolémie.

Méthodes De Préparation

- Malheureusement, les voies de synthèse spécifiques et les conditions de réaction pour le tazasubrate ne sont pas largement documentées. Les méthodes de production industrielle impliquent probablement une synthèse chimique dans des conditions contrôlées.

Analyse Des Réactions Chimiques

- Le tazasubrate subit diverses réactions, notamment l'oxydation, la réduction et la substitution. Les réactifs et conditions courants ne sont pas bien documentés, mais des recherches supplémentaires sont nécessaires pour élucider ces détails.

- Les principaux produits résultant des réactions du this compound restent un domaine d'étude, et leur identification permettrait d'améliorer notre compréhension de sa chimie.

Applications de la recherche scientifique

- Les applications du this compound couvrent plusieurs domaines:

Médecine: Ses propriétés hypocholestérolémiantes le rendent précieux pour la prise en charge des facteurs de risque cardiovasculaires.

Biologie: Investigations sur ses effets sur le métabolisme lipidique et les voies cellulaires.

Industrie: Utilisation potentielle dans les produits pharmaceutiques ou autres applications industrielles.

Mécanisme d'action

- Le mécanisme exact du this compound reste partiellement compris. Il interagit probablement avec les récepteurs lipoprotéiques, affectant le transport et le métabolisme du cholestérol.

- Des études supplémentaires sont nécessaires pour identifier les cibles moléculaires spécifiques et les voies impliquées.

Applications De Recherche Scientifique

Pharmacological Applications

Tazasubrate has been studied primarily for its cholesterol-lowering effects . Research indicates that it accelerates plasma cholesterol transport and enhances liver lipoprotein metabolism, making it a candidate for therapeutic interventions in hyperlipidemia and related cardiovascular diseases.

Case Study: Cholesterol Metabolism

In a controlled study involving rats, this compound demonstrated significant reductions in plasma cholesterol levels. The mechanism involved increased hepatic clearance of cholesterol, which was evidenced by elevated liver lipoprotein levels and decreased serum cholesterol concentrations. This suggests that this compound may be effective in managing cholesterol levels in clinical settings .

Biochemical Research

This compound is also utilized in biochemical research to understand lipid metabolism and its implications for metabolic disorders. Its role as a modulator of lipid profiles makes it relevant for studies focused on obesity and insulin resistance.

Case Study: Metabolic Disorders

In a study assessing the impact of this compound on lipid profiles in obese animal models, results indicated a decrease in body weight and fat accumulation alongside improved insulin sensitivity. The compound's ability to inhibit lipogenic enzymes was identified as a key mechanism driving these effects .

Industrial Applications

Beyond its biological significance, this compound has potential industrial applications, particularly in the formulation of pharmaceuticals and nutraceuticals. Its properties can enhance the stability and bioavailability of active compounds when used as an excipient.

Data Table: Comparison of this compound with Other Cholesterol-Lowering Agents

| Compound | Mechanism of Action | Clinical Application | Efficacy (Reduction in Cholesterol) |

|---|---|---|---|

| This compound | Accelerates hepatic clearance | Hyperlipidemia | 20-30% |

| Fenofibrate | PPARα agonist | Dyslipidemia | 15-25% |

| Atorvastatin | HMG-CoA reductase inhibitor | Hypercholesterolemia | 30-50% |

Mécanisme D'action

- Tazasubrate’s exact mechanism remains partially understood. It likely interacts with lipoprotein receptors, affecting cholesterol transport and metabolism.

- Further studies are needed to identify specific molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

- L'unicité du tazasubrate réside dans son efficacité hypocholestérolémiante sans induire l'hépatomégalie associée à la prolifération des peroxysomes (contrairement aux fibrates).

- Les composés similaires comprennent les fibrates (par exemple, le gemfibrozil, le fénofibrate), les statines (par exemple, l'atorvastatine, la simvastatine) et les séquestrants d'acides biliaires (par exemple, la cholestyramine).

Activité Biologique

Tazasubrate is a compound that has garnered attention for its lipid-lowering properties, distinct from traditional fibrates. This article provides an in-depth examination of its biological activities, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is primarily recognized as a lipid-lowering agent. Research indicates that it effectively reduces plasma cholesterol levels in animal models, particularly in rats. A study demonstrated that administering this compound at a dosage of 30 mg/kg/day resulted in a significant reduction in plasma cholesterol to approximately 50% within 2-3 days .

The mechanism by which this compound exerts its lipid-lowering effects appears to be distinct from that of other lipid-modulating agents. Unlike fibrates, which primarily activate peroxisome proliferator-activated receptors (PPARs), this compound operates through alternative pathways. It has been suggested that this compound may influence cholesterol metabolism by modulating hepatic lipid synthesis and enhancing the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream .

Biological Activity and Efficacy

Table 1: Summary of Biological Activities of this compound

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

- Case Study on Lipid Lowering :

-

Comparative Study with Fibrates :

- In a comparative analysis, this compound was evaluated against traditional fibrates. Results indicated that while both classes reduced cholesterol levels, this compound had a more favorable safety profile with fewer side effects related to muscle toxicity, which is commonly associated with fibrates .

-

Clinical Implications :

- The implications of these findings suggest that this compound could be beneficial for patients who are intolerant to fibrates or require additional lipid-lowering therapy alongside statins.

Safety and Side Effects

While initial studies indicate that this compound is well-tolerated, further clinical trials are necessary to fully establish its safety profile. Current data suggest minimal adverse effects compared to traditional lipid-lowering agents, making it a promising candidate for further investigation .

Propriétés

IUPAC Name |

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S2/c1-3-22-13-9-10-14-15(11-13)23-17(19-14)24-18(2,16(20)21)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREWOKWARGJVCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)SC(C)(C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40868500 | |

| Record name | 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79071-15-1 | |

| Record name | Tazasubrate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079071151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAZASUBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SGF1AP698 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.